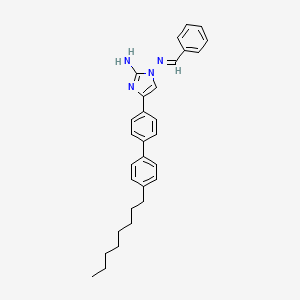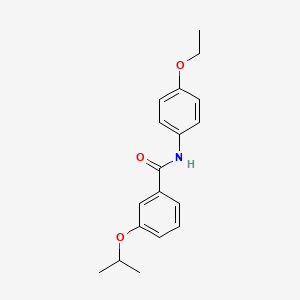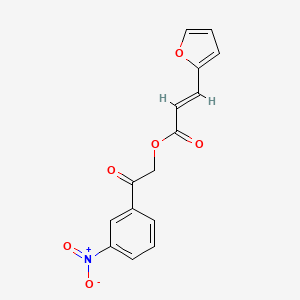
N~1~-benzylidene-4-(4'-octyl-4-biphenylyl)-1H-imidazole-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-benzylidene-4-(4'-octyl-4-biphenylyl)-1H-imidazole-1,2-diamine, commonly known as BOIM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BOIM is a type of imidazole-based compound that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The exact mechanism of action of BOIM is not yet fully understood, but it is believed to involve the chelation of metal ions. BOIM contains two imidazole groups that can bind to metal ions, and the presence of the benzylidene group may enhance the selectivity and sensitivity of the compound for certain metal ions.
Biochemical and Physiological Effects
In addition to its metal ion binding properties, BOIM has been found to exhibit various biochemical and physiological effects. For example, BOIM has been shown to have antioxidant activity, which may be due to its ability to chelate metal ions that can generate reactive oxygen species. BOIM has also been found to exhibit antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BOIM in laboratory experiments is its selectivity for certain metal ions. This property allows for the detection and quantification of metal ions in biological samples with high sensitivity and specificity. However, one limitation of using BOIM is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to ensure that BOIM is used safely and effectively.
Future Directions
There are many potential future directions for research involving BOIM. One area of interest is the development of new fluorescent probes based on BOIM that can detect other types of metal ions or biomolecules. Another area of research involves the modification of BOIM to enhance its selectivity and sensitivity for certain metal ions or to improve its pharmacokinetic properties for potential therapeutic applications. Overall, the versatility and potential applications of BOIM make it an exciting area of research for scientists in various fields.
Synthesis Methods
The synthesis of BOIM involves the condensation of an aldehyde and an amine to form an imine intermediate, which is then reduced to the final product. One of the most common methods for synthesizing BOIM is through the reaction of 4-(4'-octyl-4-biphenylyl)-1H-imidazole-1,2-diamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
BOIM has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BOIM as a fluorescent probe for detecting metal ions. BOIM has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes BOIM a useful tool for detecting and quantifying metal ions in biological samples.
properties
IUPAC Name |
1-[(E)-benzylideneamino]-4-[4-(4-octylphenyl)phenyl]imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4/c1-2-3-4-5-6-8-11-24-14-16-26(17-15-24)27-18-20-28(21-19-27)29-23-34(30(31)33-29)32-22-25-12-9-7-10-13-25/h7,9-10,12-23H,2-6,8,11H2,1H3,(H2,31,33)/b32-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKXWROIBQLBJI-WEMUVCOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C(=N3)N)N=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN(C(=N3)N)/N=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)

![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)

![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)